

Donitriptan Hydrochloride: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Donitriptan hydrochloride

Cat. No.: B137748

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Abstract

Donitriptan hydrochloride is a potent and selective serotonin 5-HT_{1B} and 5-HT_{1D} receptor agonist that was investigated for the treatment of migraine.^[1] This technical guide provides a detailed overview of its molecular structure, chemical properties, synthesis, and mechanism of action. The information is intended to support research and development activities within the scientific community.

Molecular Structure and Chemical Identity

Donitriptan hydrochloride is chemically known as 4-(4-(2-((3-(2-aminoethyl)-1H-indol-5-yl)oxy)acetyl)piperazin-1-yl)benzonitrile hydrochloride.^[2] The hydrochloride salt form enhances its solubility and stability for research and potential pharmaceutical applications.

Molecular Formula: C₂₃H₂₆ClN₅O₂^[2]

IUPAC Name: 4-(4-(2-((3-(2-aminoethyl)-1H-indol-5-yl)oxy)acetyl)piperazin-1-yl)benzonitrile hydrochloride^[2]

CAS Number: 170911-68-9^{[2][3][4]}

Synonyms: Donitriptan HCl, F-12640, F12640^[2]

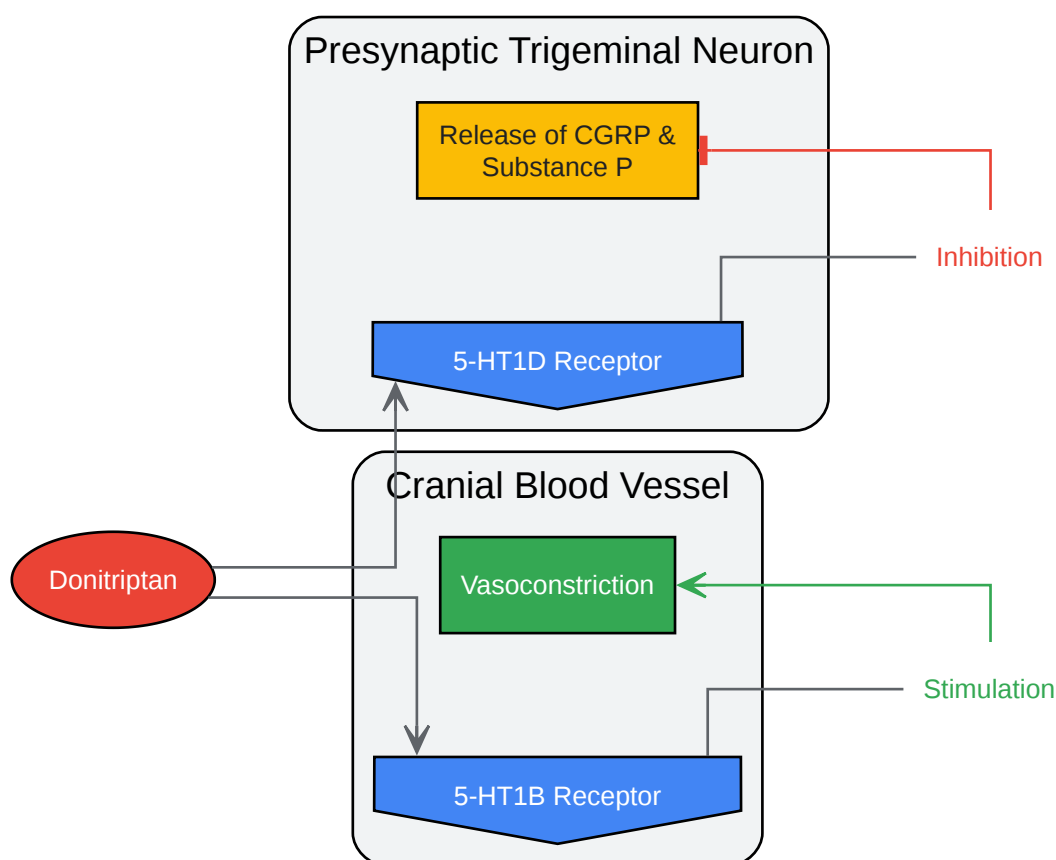
Physicochemical and Pharmacological Properties

A summary of the key quantitative data for **Donitriptan hydrochloride** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	439.94 g/mol	[2] [3] [4]
Exact Mass	439.1775	[2]
Elemental Analysis	C: 62.79%, H: 5.96%, Cl: 8.06%, N: 15.92%, O: 7.27%	[2]
Purity	≥98%	
Solubility	Soluble to 50 mM in DMSO	
pKi (5-HT1B Receptor)	9.4	[4] [5]
pKi (5-HT1D Receptor)	9.3	[4] [5]

Mechanism of Action and Signaling Pathway

Donitriptan is a high-efficacy agonist at the 5-HT1B and 5-HT1D receptors.[\[4\]](#) These receptors are G-protein coupled receptors, and their activation by an agonist like Donitriptan is believed to mediate its anti-migraine effects. The proposed mechanism involves cranial vasoconstriction and inhibition of trigeminal nerve signaling.



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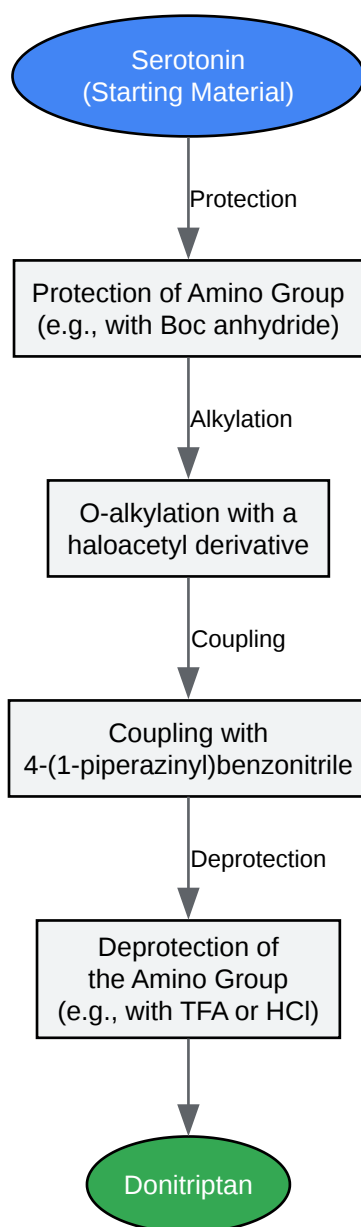
Caption: Agonism of Donitriptan at 5-HT1B/1D receptors.

Experimental Protocols

Synthesis of Donitriptan

Several synthetic routes for Donitriptan have been described. A common pathway involves the protection of serotonin, followed by a series of reactions to introduce the piperazine benzonitrile moiety, and concluding with deprotection to yield the final compound.

The following diagram outlines a generalized synthetic workflow.



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Caption: Generalized synthetic workflow for Donitriptan.

A described method involves the protection of the amino group of serotonin with a tert-butoxycarbonyl (Boc) group. This is followed by O-alkylation and subsequent coupling with a phenylpiperazine derivative. The final step is the removal of the Boc protecting group using an acid like trifluoroacetic acid (TFA) or hydrochloric acid to yield Donitriptan.

Another approach involves the condensation of 2-[3-(2-aminoethyl)-1H-indol-5-yloxy]acetic acid with 4-(1-piperazinyl)benzonitrile using ethyl chloroformate, followed by deprotection with

methanesulfonic acid.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): Purity analysis of **Donitriptan hydrochloride** can be performed using reverse-phase HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient or isocratic mode. Detection is commonly achieved using a UV detector at a wavelength where the chromophores of the molecule absorb, such as 220-280 nm.

Mass Spectrometry (MS): The identity of the synthesized compound can be confirmed by mass spectrometry. Electrospray ionization (ESI) is a suitable method. The expected protonated molecule $[M+H]^+$ for the free base would have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the free base ($C_{23}H_{25}N_5O_2$), which is approximately 404.3.[6]

Biological Activity

Donitriptan demonstrates high affinity and efficacy as an agonist for both 5-HT_{1B} and 5-HT_{1D} receptors.[4] Its biological effects, relevant to its potential as an anti-migraine agent, include the inhibition of capsaicin-induced external carotid vasodilation and the production of selective carotid vasoconstriction in animal models. Studies in anesthetized pigs have shown that Donitriptan selectively decreases jugular venous oxygen saturation, providing further insight into its mechanism of action.[2]

Storage and Handling

For short-term storage, **Donitriptan hydrochloride** should be kept at 0-4°C. For long-term preservation, it is recommended to store the compound at -20°C, protected from light and moisture.[2] It is intended for research use only and not for human or veterinary use.[2]

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